
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide, also known as FPYPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the activity of the enzyme AKT, which plays a critical role in cell proliferation and survival. Additionally, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders. However, one of the limitations of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide. One potential direction is to further investigate its anticancer activity and identify the specific signaling pathways and enzymes involved in its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration route for (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide in vivo. Finally, there is potential for the development of new derivatives of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide with improved solubility and bioavailability for use in drug development.
Méthodes De Synthèse
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzaldehyde with 3-(pyrazin-2-yl)-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting product with N-(2-aminoethyl)acrylamide. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit promising anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-15-4-2-1-3-14(15)5-6-18(25)22-10-12-24-11-7-16(23-24)17-13-20-8-9-21-17/h1-9,11,13H,10,12H2,(H,22,25)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICAXXCRCXKVCX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

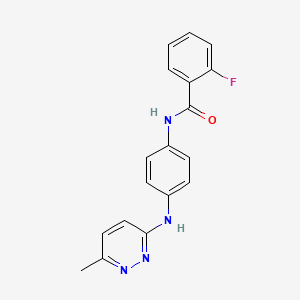

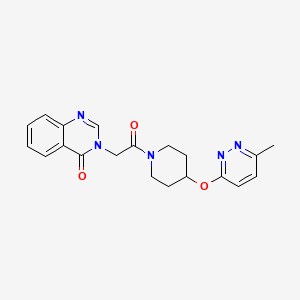
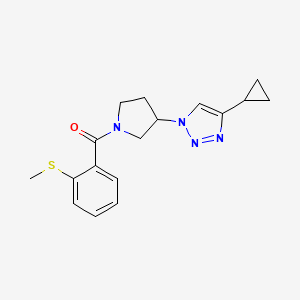
![7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459810.png)
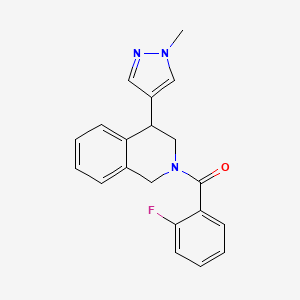
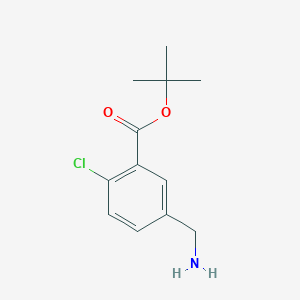
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)
![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)
![Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2459820.png)
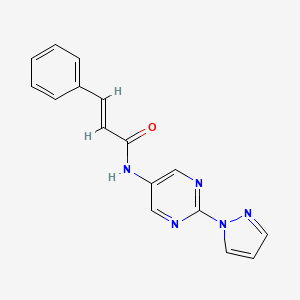
![8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459823.png)